Wnt/beta-catenin agonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wnt/beta-catenin agonist 4 is a compound that activates the Wnt/beta-catenin signaling pathway. This pathway is crucial for various physiological processes, including embryonic development, tissue homeostasis, and cell proliferation. The Wnt/beta-catenin pathway is also implicated in numerous diseases, such as cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wnt/beta-catenin agonist 4 typically involves the use of specific chemical reagents and catalysts to achieve the desired molecular structure. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Wnt/beta-catenin agonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Wnt/beta-catenin agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Wnt/beta-catenin signaling pathway and its role in various chemical reactions.
Biology: Employed in research on cell proliferation, differentiation, and tissue regeneration.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and bone diseases.
Mechanism of Action
Wnt/beta-catenin agonist 4 exerts its effects by binding to specific receptors on the cell surface, leading to the activation of the Wnt/beta-catenin signaling pathway. This activation results in the stabilization and accumulation of beta-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, beta-catenin interacts with transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
- Wnt/beta-catenin agonist 1
- Wnt/beta-catenin agonist 2
- Wnt/beta-catenin agonist 3
Uniqueness
Wnt/beta-catenin agonist 4 is unique in its specific binding affinity and activation potency for the Wnt/beta-catenin signaling pathway. Compared to other similar compounds, it may exhibit higher efficacy and selectivity, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYPBVAIVKNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.